molecular formula C10H9ClO3 B3058125 2-(3-Chlorophenyl)-2-oxoethyl acetate CAS No. 87992-00-5

2-(3-Chlorophenyl)-2-oxoethyl acetate

Cat. No. B3058125
CAS RN: 87992-00-5
M. Wt: 212.63 g/mol
InChI Key: ZCDHPLQWTJGVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-oxoethyl acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of acetic acid and has a molecular formula of C10H9ClO3. This compound is known to exhibit various biochemical and physiological effects that make it an interesting subject for research.

Scientific Research Applications

Corrosion Inhibition in Metals

Research has shown that certain quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, demonstrate effectiveness as corrosion inhibitors for metals like copper in acidic environments. These compounds, through quantum chemical calculations, have been linked to better protection of metals against corrosion (Zarrouk et al., 2014).

Molecular and Spectroscopic Analysis

The compound 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate has been synthesized and studied for its molecular structure using various techniques like FT-IR and X-ray diffraction. This compound's spectroscopic analysis helps understand its vibrational wavenumbers, molecular geometry, and potential energy distribution, which are crucial in chemical and pharmaceutical research (Chidan Kumar et al., 2014).

Synthesis of Pharmaceutical Substances

A derivative of quinazoline-4(3H)-one, which includes a 2-oxoethyl group, was studied for its stability under various conditions, including high temperatures and different pH levels. This study is significant for the development of new pharmaceutical substances, as it provides insights into the stability and degradation pathways of potential drug candidates (Gendugov et al., 2021).

Antifungal Properties

Research on 4-acetyl-3-(2-aryl-2-oxoethyl)-1-phenyl-1H-1,2,3-triazol-3-ium-5-olates has demonstrated that some compounds, particularly those with a 2-oxoethyl group, exhibit significant antifungal properties. These findings are crucial for developing new antifungal agents, especially in agriculture and medicine (Khazhieva et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, “2-(3-Chlorophenyl)ethylamine”, suggests that it should not be used for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

[2-(3-chlorophenyl)-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-3-2-4-9(11)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDHPLQWTJGVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524776
Record name 2-(3-Chlorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-oxoethyl acetate

CAS RN

87992-00-5
Record name 2-(3-Chlorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-2-oxoethyl acetate
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-2-oxoethyl acetate
Reactant of Route 3
Reactant of Route 3
2-(3-Chlorophenyl)-2-oxoethyl acetate
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenyl)-2-oxoethyl acetate
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorophenyl)-2-oxoethyl acetate
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorophenyl)-2-oxoethyl acetate

Citations

For This Compound
3
Citations
N Kaila, K Janz, S DeBernardo… - Journal of medicinal …, 2007 - ACS Publications
Leukocyte recruitment of sites of inflammation and tissue injury involves leukocyte rolling along the endothelial wall, followed by firm adherence of the leukocyte, and finally …
Number of citations: 149 pubs.acs.org
BY Ren, D Zhong, N Guo, W Duan, S Song, X Yang - 普通化学, 2016 - genchemistry.org
A facile and efficient method for preparation of α-oxygenated ketones has been developed via the reaction of terminal aryl alkynes with various iodobenzene dicarboxylates. When bis (…
Number of citations: 5 www.genchemistry.org
G Deng, J Luo - Tetrahedron, 2013 - Elsevier
Silver(I)-catalyzed reaction of terminal alkynes with (diacetoxyiodo)benzene in wet acetonitrile at room temperature afforded the corresponding α-acetoxy ketones in 55–93% yields. The …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.